4-methyl-1-Heptene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

13151-05-8 |

|---|---|

Molecular Formula |

C8H16 |

Molecular Weight |

112.21 g/mol |

IUPAC Name |

(4R)-4-methylhept-1-ene |

InChI |

InChI=1S/C8H16/c1-4-6-8(3)7-5-2/h4,8H,1,5-7H2,2-3H3/t8-/m0/s1 |

InChI Key |

BFGOGLKYJXQPJZ-QMMMGPOBSA-N |

Isomeric SMILES |

CCC[C@@H](C)CC=C |

Canonical SMILES |

CCCC(C)CC=C |

Origin of Product |

United States |

Foundational & Exploratory

physical and chemical properties of 4-methyl-1-heptene

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1-Heptene

Introduction

This compound (C₈H₁₆) is an aliphatic alkene notable for its chiral center at the fourth carbon position, making it a valuable building block in asymmetric organic synthesis. As a branched terminal olefin, its reactivity is primarily dictated by the vinyl group, while its physical properties are influenced by its molecular weight and branched structure. This guide provides a comprehensive technical overview of its core physical, chemical, and spectroscopic properties, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the causality behind its characteristics and provide field-proven methodologies for its analysis.

Molecular Identity and Structure

The unique structural features of this compound—a terminal double bond and a chiral center—are fundamental to its chemical behavior.

| Identifier | Value | Source |

| IUPAC Name | 4-methylhept-1-ene | [1][2] |

| Molecular Formula | C₈H₁₆ | [1][2][3] |

| Molecular Weight | 112.21 g/mol | [3][4] |

| CAS Registry Number | 13151-05-8 | [1][2] |

The presence of the stereocenter at C4 means the molecule can exist as two enantiomers: (R)-4-methyl-1-heptene and (S)-4-methyl-1-heptene. This chirality is critical in pharmaceutical and fine chemical synthesis, where stereoisomerism can dictate biological activity.

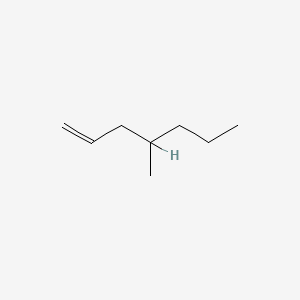

Caption: 2D structure of this compound with chiral center at C4.

Physical and Thermochemical Properties

The physical properties of this compound are characteristic of a low-molecular-weight, branched alkene. It is a volatile and flammable liquid under standard conditions.

| Property | Value | Unit | Source |

| Normal Boiling Point (Tboil) | ~114-116 | °C | [5] |

| Vapor Pressure | 25.7 | mmHg at 25°C | [6] |

| Octanol/Water Partition Coeff. (logP) | 3.7 | [3][4] | |

| Water Solubility | 18.2 (estimated for 1-heptene) | mg/L at 25°C | [7] |

| Molecular Weight | 112.2126 | g/mol | [1][2] |

Note: Some properties are inherited from the base isomer 1-heptene or computed due to limited experimental data for this specific branched structure.

The branching at the C4 position slightly lowers the boiling point compared to its linear isomer, n-octene, due to reduced intermolecular van der Waals forces. Its high logP value indicates significant lipophilicity and very low solubility in water, which are critical parameters in drug development for predicting bioavailability and environmental fate.[3][4][7]

Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a self-validating system for determining the purity of a this compound sample and identifying any isomeric impurities.

Causality: GC separates compounds based on their boiling points and interactions with the column's stationary phase. The subsequent MS analysis provides mass-to-charge ratios of fragmented ions, allowing for definitive identification.

Methodology:

-

Sample Preparation: Prepare a 1% (v/v) solution of this compound in a high-purity volatile solvent (e.g., hexane).

-

Instrumentation: Utilize a GC system equipped with a non-polar capillary column (e.g., DB-5ms) coupled to a mass spectrometer.

-

GC Conditions:

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

-

Data Analysis:

-

The retention time of the major peak corresponds to this compound.

-

Integrate the peak areas to calculate the relative purity.

-

Analyze the mass spectrum of the primary peak and compare it to reference spectra from databases like NIST to confirm identity.[1][8] Common fragments for C₈H₁₆ alkenes will be observed.

-

Caption: Workflow for purity and identity verification of this compound.

Chemical Reactivity and Synthetic Profile

The chemical utility of this compound is dominated by the reactivity of its terminal alkene functional group.

Reactivity Overview

-

Electrophilic Addition: The π-bond of the alkene is electron-rich, making it susceptible to attack by electrophiles. Reactions like hydrogenation, halogenation, and hydrohalogenation proceed readily.

-

Stereochemical Influence: The chiral center at C4 can direct the stereochemical outcome of reactions at the double bond, particularly when chiral catalysts or reagents are employed, leading to the formation of diastereomers.

-

Oxidation: The double bond can be targeted by various oxidizing agents to yield epoxides, diols, or undergo complete oxidative cleavage.

Key Reactions: Catalytic Hydrogenation

A foundational reaction is the catalytic hydrogenation of the double bond to produce the corresponding alkane, 4-methylheptane. This reaction is often used to confirm the carbon skeleton of a molecule.

Reaction: this compound + H₂ → 4-methylheptane Catalyst: Palladium on carbon (Pd/C), Platinum (IV) oxide (PtO₂).

When a specific enantiomer, such as (R)-4-methyl-1-heptene, is hydrogenated, the existing chiral center is unaffected, resulting in an optically active product, (R)-4-methylheptane.[9] This conservation of stereochemistry is a key principle in multi-step synthesis.

Caption: Catalytic hydrogenation of (R)-4-methyl-1-heptene.

Spectroscopic Profile

Unequivocal identification of this compound relies on a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the terminal alkene group.[10] Key absorptions include C-H stretching of the vinyl group (~3080 cm⁻¹) and the C=C double bond stretch (~1640 cm⁻¹).

-

Mass Spectrometry (MS): Electron ionization mass spectrometry shows a molecular ion peak ([M]⁺) at m/z 112.[1][8] The fragmentation pattern is characteristic of branched alkenes, often involving allylic cleavage.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would distinctly show signals for the vinyl protons in the δ 4.8-5.8 ppm region. The remaining aliphatic protons would appear upfield (δ 0.8-2.1 ppm).

-

¹³C NMR: The two sp² hybridized carbons of the double bond would appear far downfield (C1: ~114 ppm, C2: ~140 ppm), clearly distinguishing them from the sp³ hybridized carbons of the alkyl chain.[4]

-

| Spectroscopic Data Summary | |

| Characteristic IR Peaks | ~3080 cm⁻¹ (=C-H stretch), ~1640 cm⁻¹ (C=C stretch) |

| Mass Spectrum (m/z) | 112 ([M]⁺), plus characteristic fragments |

| ¹³C NMR (Predicted) | ~114 ppm (C1), ~140 ppm (C2) |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions.[11]

-

Hazards: Highly flammable liquid and vapor. May cause skin and respiratory irritation.[12][13]

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[11][14] Use in a well-ventilated area or under a chemical fume hood. All equipment must be properly grounded to prevent static discharge.[12]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[11]

Conclusion

This compound is a chiral alkene with well-defined physicochemical properties that make it a useful intermediate in organic synthesis. Its reactivity is centered on the terminal double bond, allowing for a wide range of chemical transformations, while its chiral nature offers opportunities for stereoselective synthesis. Proper handling and characterization, using standard protocols such as GC-MS and spectroscopic analysis, are essential for its effective and safe utilization in research and development.

References

- Cheméo. (n.d.). Chemical Properties of 1-Heptene, 4-methyl- (CAS 13151-05-8).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3084134, this compound.

- National Institute of Standards and Technology. (n.d.). 1-Heptene, 4-methyl- in NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 518713, 4-Methylhept-1-ene.

- National Institute of Standards and Technology. (n.d.). 1-Heptene, 4-methyl-.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 529266, 1-Heptyne, 4-methyl.

- Cheméo. (n.d.). Chemical Properties of 1-Heptyne, 4-methyl.

- Chemcasts. (n.d.). 1-heptene, 4-methyl- (CAS 13151-05-8) – Thermophysical Properties.

- Brainly. (2023, July 1). Consider the reaction between (R)-4-methyl-1-heptene and H2, Pd/C.

- National Institute of Standards and Technology. (n.d.). IR Spectrum for 1-Heptene, 4-methyl-.

- National Institute of Standards and Technology. (n.d.). Mass Spectrum for 1-Heptene, 4-methyl-.

Sources

- 1. 1-Heptene, 4-methyl- [webbook.nist.gov]

- 2. 1-Heptene, 4-methyl- [webbook.nist.gov]

- 3. This compound | C8H16 | CID 3084134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methylhept-1-ene | C8H16 | CID 518713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Heptene, 4-methyl- (CAS 13151-05-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Page loading... [guidechem.com]

- 7. echemi.com [echemi.com]

- 8. 1-Heptene, 4-methyl- [webbook.nist.gov]

- 9. brainly.com [brainly.com]

- 10. 1-Heptene, 4-methyl- [webbook.nist.gov]

- 11. fishersci.com [fishersci.com]

- 12. content.labscoop.com [content.labscoop.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. chemicalbook.com [chemicalbook.com]

4-methyl-1-heptene molecular structure and isomerism

An In-depth Technical Guide to the Molecular Structure and Isomerism of 4-methyl-1-heptene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound (C₈H₁₆), a chiral alkene of interest in synthetic chemistry and material science. The document elucidates the molecule's structural characteristics, explores the nuances of its constitutional and stereoisomerism, and details the analytical methodologies required for isomer differentiation and separation. Causality behind experimental choices, self-validating protocols, and authoritative grounding form the three pillars of this narrative, ensuring both technical accuracy and field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Structure and Properties

This compound is an aliphatic hydrocarbon belonging to the alkene family. Its fundamental properties are derived from its molecular formula and the specific arrangement of its constituent atoms.

Chemical Identity

The molecule is unambiguously defined by the following identifiers:

-

IUPAC Name : 4-methylhept-1-ene[3]

The structure consists of a seven-carbon heptene chain with a double bond at the first position (between C1 and C2) and a methyl group branching from the fourth carbon (C4).

Physicochemical Properties

A summary of key computed and experimental properties is presented below. These values are critical for predicting the compound's behavior in various chemical environments and for developing analytical methods.

| Property | Value | Source |

| Molecular Weight | 112.2126 g/mol | NIST[2][4] |

| Density | 0.718 g/mL | Stenutz[6] |

| Refractive Index | 1.410 | Stenutz[6] |

| SMILES | CCCC(C)CC=C | PubChem[3] |

| InChIKey | BFGOGLKYJXQPJZ-UHFFFAOYSA-N | NIST[2][4] |

These properties underscore its nature as a non-polar, volatile organic compound, making it amenable to analysis by techniques such as gas chromatography.

Structural Representation

The connectivity of this compound is visualized below. The diagram highlights the key functional groups: the terminal double bond and the methyl-substituted carbon atom.

Caption: Molecular structure of this compound with C4 highlighted as the chiral center.

Isomerism: A Detailed Analysis

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For C₈H₁₆, this leads to a vast number of possibilities, which can be broadly categorized into constitutional isomers and stereoisomers.

Constitutional Isomerism

Constitutional (or structural) isomers differ in their atom-to-atom connectivity. The molecular formula C₈H₁₆ can represent numerous structures, including other branched alkenes, straight-chain alkenes with the double bond in different positions, and cyclic alkanes.[7][8]

-

Positional Isomers : e.g., 4-methyl-2-heptene, where the double bond is shifted.

-

Chain Isomers : e.g., 2,4-dimethyl-1-hexene, where the carbon skeleton is rearranged.

-

Functional Group Isomers : e.g., cyclooctane or methylcycloheptane, which are cyclic alkanes.[6]

The differentiation of these isomers is relatively straightforward as their distinct physical properties (e.g., boiling points) and spectroscopic signatures allow for separation and identification using standard analytical techniques like gas chromatography and NMR.[9][10]

Stereoisomerism in this compound

Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. For this compound, the key to its stereoisomerism is the presence of a chiral center.

-

Chirality : The carbon atom at position 4 (C4) is bonded to four different substituent groups:

-

A hydrogen atom (-H)

-

A methyl group (-CH₃)

-

A propyl group (-CH₂CH₂CH₃)

-

An allyl group (-CH₂CH=CH₂)

-

This tetrahedral carbon with four unique substituents is a stereocenter, rendering the molecule chiral.[11] Consequently, this compound can exist as a pair of non-superimposable mirror images known as enantiomers .

-

Enantiomers : The two enantiomers are designated as (R)-4-methyl-1-heptene and (S)-4-methyl-1-heptene, based on the Cahn-Ingold-Prelog priority rules. They are identical in all physical properties except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.[12][13] A 50:50 mixture of both enantiomers is called a racemic mixture and is optically inactive.[13]

It is crucial to note that because the double bond is at the terminal C1 position, there are no cis/trans (E/Z) geometric isomers possible for this molecule.

Caption: Logical relationship of isomers for the molecular formula C₈H₁₆.

Analytical Protocols for Isomer Identification and Separation

In drug development and materials science, the specific isomer of a chiral molecule can dictate its efficacy, toxicity, or material properties. Therefore, robust analytical methods for separating and identifying isomers are paramount.

Spectroscopic Analysis

Spectroscopic techniques are foundational for confirming the molecular structure.

Protocol: Spectroscopic Confirmation of this compound

-

Sample Preparation :

-

For Nuclear Magnetic Resonance (NMR): Dissolve a small amount of the sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

For Infrared (IR) Spectroscopy: Analyze the neat liquid sample as a thin film between two NaCl or KBr salt plates.[14]

-

-

¹H and ¹³C NMR Spectroscopy :

-

Rationale : NMR provides detailed information about the carbon-hydrogen framework. The chemical shifts, splitting patterns, and integrations in the ¹H spectrum confirm the presence of the vinyl protons, the methyl group, and the various methylene and methine protons. The ¹³C NMR spectrum will show eight distinct signals, confirming the number of unique carbon environments.

-

Execution : Acquire spectra on a high-field spectrometer (≥400 MHz). Standard proton and carbon pulse sequences are sufficient. While standard NMR cannot differentiate enantiomers, the use of chiral shift reagents can induce diastereomeric interactions, leading to separable peaks for the (R) and (S) forms.

-

-

Infrared (IR) Spectroscopy :

-

Rationale : IR spectroscopy identifies the functional groups present. Key vibrational bands confirm the alkene and alkane moieties.

-

Execution : Record the spectrum over the 4000-400 cm⁻¹ range using an FTIR spectrometer.[14] Expected characteristic peaks include C=C stretching (~1640 cm⁻¹) and =C-H stretching (~3080 cm⁻¹).[15]

-

-

Mass Spectrometry (MS) :

Chromatographic Separation of Isomers

Gas chromatography is the premier technique for separating volatile isomers like those of C₈H₁₆.[9][17] The choice of GC column is the most critical experimental parameter.

Protocol: GC-based Separation of C₈H₁₆ Isomers

-

Objective 1: Separation of Constitutional Isomers :

-

Rationale : Constitutional isomers have different physical properties and will interact differently with a standard GC stationary phase. A non-polar column separates compounds primarily based on boiling point and van der Waals interactions.

-

Column Selection : Use a standard non-polar capillary column (e.g., 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane).[18]

-

Methodology :

-

Prepare a dilute solution of the isomer mixture in a volatile solvent (e.g., hexane).

-

Inject a small volume (e.g., 1 µL) into the GC.

-

Employ a temperature gradient (e.g., start at 40°C, ramp to 150°C at 5°C/min) to ensure separation of isomers with different volatilities.

-

The separated isomers will elute at different retention times.

-

-

-

Objective 2: Separation of Enantiomers (Resolution) :

-

Rationale : Enantiomers have identical physical properties and will not be separated on a standard achiral column. A chiral stationary phase (CSP) is required, which interacts diastereomerically with the two enantiomers, leading to different retention times.[13][19]

-

Column Selection : Use a capillary column with a chiral stationary phase (e.g., a cyclodextrin-based CSP).

-

Methodology :

-

Prepare the racemic sample as above.

-

Inject into the GC equipped with the chiral column.

-

Optimize the temperature program (often requiring lower temperatures and slower ramps than achiral separations) to maximize the resolution between the (R) and (S) enantiomer peaks.

-

The two enantiomers will elute as two distinct peaks.

-

-

Caption: Experimental workflow for the gas chromatographic separation of C₈H₁₆ isomers.

Conclusion

This compound serves as an excellent model for understanding the interplay between molecular structure and isomerism. Its chirality, arising from a single stereocenter, necessitates advanced analytical approaches for the resolution of its enantiomeric forms. The protocols and principles outlined in this guide provide a robust framework for the analysis of this molecule and can be extrapolated to other chiral compounds. For professionals in drug development and chemical synthesis, a thorough grasp of these concepts is not merely academic but essential for controlling the stereochemical outcome of reactions and ensuring the purity and desired functionality of the final product.

References

- High-Resolution GC-MS Method for the Separation of Long-Chain Alkene Isomers. Benchchem.

- This compound | C8H16 | CID 3084134. PubChem, National Institutes of Health.

- 1-Heptene, 4-methyl-. NIST WebBook, National Institute of Standards and Technology.

- This compound. Stenutz.

- 1-Heptene, 4-methyl- Data Page. NIST WebBook, National Institute of Standards and Technology.

- 1-Heptene, 4-methyl- Notes. NIST WebBook, National Institute of Standards and Technology.

- 4-Methylhept-1-ene | C8H16 | CID 518713. PubChem, National Institutes of Health.

- Consider the reaction between (R)-4-methyl-1-heptene and H2, Pd/C. Brainly.

- What are the isomers of heptene?. Quora.

- Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Chemistry Stack Exchange.

- Chemical Properties of 1-Heptene, 4-methyl- (CAS 13151-05-8). Cheméo.

- What are the names and structural formulas of all possible isomers of heptene?. Quora.

- Mass spectrum of 1-Heptene, 4-methyl-. NIST WebBook, National Institute of Standards and Technology.

- IR Spectrum of 1-Heptene, 4-methyl-. NIST WebBook, National Institute of Standards and Technology.

- 1-heptene, 4-methyl- (CAS 13151-05-8) – Thermophysical Properties. Chemcasts.

- Elution Rate - Alkanes VS Alkenes in Gas Chromatography. Chemistry Stack Exchange.

- 1-Heptyne, 4-methyl | C8H14 | CID 529266. PubChem, National Institutes of Health.

- Alkenes separation on a non polar column. Chromatography Forum.

- Gas Chromatography. Chemistry LibreTexts.

- Spectroscopic Profile of 3-Methyl-1-heptene: An In-depth Technical Guide. Benchchem.

- How many possible numbers of isomers of heptene are there?. Quora.

- Separating enantiomers. Organic Chemistry 1: An open textbook, Lumen Learning.

- Racemic Mixtures Separation Of Enantiomers. Jack Westin.

- 1-Heptene, 4-methyl- - Substance Details. US EPA.

- Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. National Institutes of Health.

- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.

- Resolution: Separation of Enantiomers. Chemistry LibreTexts.

- Chemical Properties of 1-Heptene (CAS 592-76-7). Cheméo.

Sources

- 1. This compound | C8H16 | CID 3084134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Heptene, 4-methyl- [webbook.nist.gov]

- 3. 4-Methylhept-1-ene | C8H16 | CID 518713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Heptene, 4-methyl- [webbook.nist.gov]

- 5. 1-Heptene, 4-methyl- [webbook.nist.gov]

- 6. This compound [stenutz.eu]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. brainly.com [brainly.com]

- 12. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 13. jackwestin.com [jackwestin.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 1-Heptene, 4-methyl- [webbook.nist.gov]

- 16. 1-Heptene, 4-methyl- [webbook.nist.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Alkenes separation on a non polar column - Chromatography Forum [chromforum.org]

- 19. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 4-Methyl-1-heptene: Elucidating Molecular Structure

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-methyl-1-heptene (C₈H₁₆), a branched alkene of interest in various chemical research and development sectors.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind the spectral features, this guide serves as a practical reference for the structural elucidation of similar unsaturated hydrocarbons.

Molecular Structure and Spectroscopic Overview

This compound is a chiral alkene with a terminal double bond and a methyl group at the C4 position. Its molecular weight is 112.21 g/mol .[1][2][3][4] The unique arrangement of its atoms gives rise to a distinct spectroscopic fingerprint, which we will explore in detail. Understanding this fingerprint is paramount for its unambiguous identification and characterization in complex mixtures.

Molecular Structure of this compound

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The vinylic protons at C1 and C2 will appear in the downfield region, while the aliphatic protons will be found upfield.

Predicted ¹H NMR Data for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1a, H1b | 4.9 - 5.1 | ddt | J_gem ≈ 1.5, J_vic(cis) ≈ 10.2, J_vic(trans) ≈ 17.1 |

| H2 | 5.7 - 5.9 | ddt | J_vic(cis) ≈ 10.2, J_vic(trans) ≈ 17.1, J_vic ≈ 6.5 |

| H3a, H3b | 2.0 - 2.2 | m | - |

| H4 | 1.5 - 1.7 | m | - |

| H5a, H5b | 1.2 - 1.4 | m | - |

| H6a, H6b | 1.2 - 1.4 | m | - |

| H7 | 0.8 - 1.0 | t | J ≈ 7.0 |

| 4-CH₃ | 0.8 - 1.0 | d | J ≈ 6.5 |

Causality of Predicted ¹H NMR Spectrum:

-

Vinylic Protons (H1, H2): The protons on the double bond are significantly deshielded due to the anisotropy of the π-system and the sp² hybridization of the carbons, hence their downfield chemical shifts.[6] The geminal coupling between H1a and H1b is expected to be small. The vicinal coupling to H2 will result in distinct cis and trans coupling constants. H2 will be a complex multiplet due to coupling with the two H1 protons and the two H3 protons.

-

Allylic Protons (H3): These protons are adjacent to the double bond and are deshielded compared to typical alkyl protons, appearing around 2.1 ppm.

-

Alkyl Protons (H4, H5, H6, H7, 4-CH₃): The remaining alkyl protons will appear in the upfield region. The terminal methyl group (H7) will be a triplet due to coupling with the adjacent methylene group (H6). The methyl group at C4 will be a doublet due to coupling with the methine proton (H4).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | ~114 |

| C2 | ~140 |

| C3 | ~40 |

| C4 | ~35 |

| C5 | ~30 |

| C6 | ~23 |

| C7 | ~14 |

| 4-CH₃ | ~20 |

Causality of Predicted ¹³C NMR Spectrum:

-

Vinylic Carbons (C1, C2): The sp² hybridized carbons of the double bond are deshielded and appear in the 110-140 ppm region.[8] The terminal C1 is expected to be more shielded than the internal C2.

-

Alkyl Carbons (C3-C7, 4-CH₃): The sp³ hybridized carbons appear in the upfield region of the spectrum. The chemical shifts are influenced by the degree of substitution and proximity to the double bond.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of this compound is provided below.

Workflow for NMR Analysis of this compound

Caption: A standardized workflow for NMR analysis.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of this compound has been obtained from the NIST Standard Reference Database.[3] The analysis of this spectrum reveals key vibrational modes characteristic of a monosubstituted alkene and an aliphatic hydrocarbon chain.

Interpretation of the IR Spectrum

The IR spectrum is dominated by absorptions arising from C-H stretching and bending vibrations, as well as the C=C stretching of the alkene moiety.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3078 | =C-H stretch | Medium |

| 2850-2960 | C-H stretch (alkyl) | Strong |

| ~1642 | C=C stretch | Medium |

| ~1465 | -CH₂- scissoring | Medium |

| ~1378 | -CH₃ bending | Medium |

| ~991, ~910 | =C-H out-of-plane bending | Strong |

Causality of IR Absorptions:

-

=C-H Stretch (~3078 cm⁻¹): The stretching vibration of the C-H bonds on the sp² hybridized carbons of the double bond occurs at a higher frequency than that of sp³ C-H bonds.[9]

-

C-H Stretch (Alkyl) (2850-2960 cm⁻¹): These strong absorptions are characteristic of the C-H stretching vibrations within the methyl and methylene groups of the heptyl chain.[10]

-

C=C Stretch (~1642 cm⁻¹): This absorption is due to the stretching vibration of the carbon-carbon double bond. Its intensity is moderate in monosubstituted alkenes.

-

-CH₂- Scissoring and -CH₃ Bending (~1465 and ~1378 cm⁻¹): These bands arise from the bending vibrations of the methylene and methyl groups in the alkyl chain.

-

=C-H Out-of-Plane Bending (~991 and ~910 cm⁻¹): These two strong bands in the fingerprint region are highly characteristic of a monosubstituted (vinyl) alkene and are crucial for identifying this functional group.[10]

Experimental Protocol for IR Spectroscopy

The following protocol outlines the steps for acquiring a gas-phase or liquid-phase IR spectrum of this compound.

Workflow for IR Analysis of this compound

Caption: Workflows for gas-phase and liquid-phase IR analysis.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is available from the NIST database and provides valuable information about its molecular weight and fragmentation pattern.[2]

Interpretation of the Mass Spectrum

The mass spectrum shows a molecular ion peak (M⁺˙) at m/z 112, confirming the molecular formula C₈H₁₆. The fragmentation pattern is characteristic of a branched alkene, with prominent peaks resulting from cleavages that form stable carbocations.

Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Relative Intensity |

| 112 | [C₈H₁₆]⁺˙ (Molecular Ion) | Low |

| 97 | [C₇H₁₃]⁺ | Medium |

| 83 | [C₆H₁₁]⁺ | Medium |

| 69 | [C₅H₉]⁺ | High |

| 56 | [C₄H₈]⁺˙ | High |

| 43 | [C₃H₇]⁺ | Very High (Base Peak) |

| 41 | [C₃H₅]⁺ | High |

Proposed Fragmentation Pathway:

The fragmentation of this compound is primarily driven by the formation of stable secondary and allylic carbocations.

Fragmentation Scheme for this compound

Caption: Key fragmentation pathways of this compound.

-

Formation of m/z 43 (Base Peak): The most abundant peak at m/z 43 corresponds to the isopropyl cation ([C₃H₇]⁺), formed by cleavage of the C3-C4 bond. This is a highly stable secondary carbocation.

-

Formation of m/z 69: Cleavage of the C4-C5 bond results in the loss of a propyl radical, forming a stable secondary carbocation at m/z 69.

-

Formation of m/z 56 (McLafferty Rearrangement): The peak at m/z 56 is likely due to a McLafferty rearrangement, a characteristic fragmentation of molecules containing a double bond and a γ-hydrogen. This involves the transfer of a hydrogen from C5 to C1, followed by cleavage of the C2-C3 bond to eliminate propene and form a radical cation of 1-pentene.

-

Formation of m/z 41: The peak at m/z 41 corresponds to the stable allyl cation ([C₃H₅]⁺), formed by cleavage of the C3-C4 bond with charge retention on the three-carbon fragment.

Experimental Protocol for Mass Spectrometry

The following protocol describes a typical procedure for obtaining an electron ionization mass spectrum of this compound, often coupled with gas chromatography for sample introduction.

Workflow for GC-MS Analysis of this compound

Sources

- 1. 4-Methylhept-1-ene | C8H16 | CID 518713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Heptene, 4-methyl- [webbook.nist.gov]

- 3. 1-Heptene, 4-methyl- [webbook.nist.gov]

- 4. 1-Heptene, 4-methyl- [webbook.nist.gov]

- 5. web.pdx.edu [web.pdx.edu]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. Chemical Shifts: Proton [orgchemboulder.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

Synthesis of 4-Methyl-1-heptene: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 4-methyl-1-heptene, a valuable chiral building block in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the key synthetic strategies, including the Wittig reaction, Grignard reagent addition, and olefin metathesis. Each section delves into the mechanistic underpinnings of the transformations, offering field-proven insights into experimental design and execution. Detailed, step-by-step protocols, data tables, and workflow visualizations are provided to ensure scientific integrity and facilitate the reproducible synthesis of the target molecule.

Introduction

This compound is a chiral alpha-olefin with the chemical formula C₈H₁₆.[1][2] Its structure, featuring a stereocenter at the C4 position, makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. The terminal double bond provides a versatile handle for a variety of chemical transformations, such as hydroboration-oxidation, epoxidation, and polymerization.[3] This guide will explore three robust and widely applicable methods for the synthesis of this compound, providing detailed protocols and mechanistic insights for each.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol |

| CAS Number | 13151-05-8 |

| IUPAC Name | 4-methylhept-1-ene |

| Boiling Point | ~115-121 °C |

| Density | ~0.73 g/cm³ |

Synthetic Strategies

The synthesis of this compound can be approached through several established carbon-carbon bond-forming reactions. This guide will focus on three principal routes:

-

The Wittig Reaction: A reliable method for the direct formation of the terminal alkene from an appropriate aldehyde.

-

The Grignard Reaction: A versatile approach involving the nucleophilic addition of a Grignard reagent to a carbonyl compound, followed by a subsequent elimination step.

-

Olefin Metathesis: A modern and efficient catalytic method for the construction of carbon-carbon double bonds.

Synthesis via the Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones.[4] The reaction involves a phosphonium ylide, which acts as a nucleophile, attacking the carbonyl carbon to form a betaine intermediate that subsequently collapses to an alkene and triphenylphosphine oxide.[5] For the synthesis of this compound, the most direct Wittig approach involves the reaction of 2-methylpentanal with methylenetriphenylphosphorane.

The reaction proceeds in two main stages. First, the Wittig reagent, methylenetriphenylphosphorane, is generated in situ by deprotonating a methyltriphenylphosphonium halide with a strong base, such as n-butyllithium. The resulting ylide then attacks the electrophilic carbonyl carbon of 2-methylpentanal. This nucleophilic addition leads to a betaine intermediate, which rapidly forms a four-membered oxaphosphetane ring. The thermodynamic driving force of the reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, which leads to the fragmentation of the oxaphosphetane to yield the desired alkene, this compound, and triphenylphosphine oxide.

Caption: Wittig reaction workflow for the synthesis of this compound.

Materials:

-

Methyltriphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

2-Methylpentanal

-

Pentane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-BuLi in hexanes to the stirred suspension. The mixture will turn a characteristic deep yellow or orange, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.

-

Wittig Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of 2-methylpentanal in anhydrous THF via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with pentane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by fractional distillation.

Table 2: Reagent Quantities for Wittig Synthesis

| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Role |

| Methyltriphenylphosphonium Bromide | 357.23 | 0.11 | 39.3 g | Ylide Precursor |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 0.10 | 40 mL | Base |

| 2-Methylpentanal | 100.16 | 0.10 | 10.0 g | Carbonyl Substrate |

| Anhydrous THF | 72.11 | - | 400 mL | Solvent |

Synthesis via Grignard Reaction

The Grignard reaction provides a robust and versatile method for constructing the carbon skeleton of this compound.[6] A logical approach involves the reaction of allylmagnesium bromide with 2-methylpentanal to form the corresponding secondary alcohol, 4-methyl-1-hepten-3-ol. Subsequent dehydration of this alcohol yields the target alkene.

The synthesis proceeds in two distinct steps:

-

Grignard Reagent Addition: Allylmagnesium bromide is prepared by the reaction of allyl bromide with magnesium metal in an ethereal solvent.[7][8] The highly nucleophilic allyl Grignard reagent then attacks the electrophilic carbonyl carbon of 2-methylpentanal. A six-membered ring transition state is often invoked to explain the stereochemistry of such additions.[9] Acidic workup protonates the resulting alkoxide to yield 4-methyl-1-hepten-3-ol.

-

Dehydration: The secondary alcohol is then subjected to acid-catalyzed dehydration. Protonation of the hydroxyl group converts it into a good leaving group (water). Subsequent elimination of water can proceed via an E1 or E2 mechanism, depending on the reaction conditions. To favor the formation of the terminal alkene (Hofmann product) over more substituted internal alkenes (Zaitsev products), a bulky base or specific dehydration conditions can be employed, although in this case, the formation of the conjugated diene is a potential side reaction that needs to be controlled.

Caption: Olefin cross-metathesis for the synthesis of this compound.

Materials:

-

1-Pentene

-

3-Methyl-1-butene

-

Grubbs' second-generation catalyst

-

Anhydrous dichloromethane (DCM)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve Grubbs' second-generation catalyst in anhydrous DCM.

-

Add 1-pentene to the solution.

-

Slowly bubble 3-methyl-1-butene gas through the stirred reaction mixture. Alternatively, a solution of 3-methyl-1-butene in DCM can be added.

-

Allow the reaction to proceed at room temperature for several hours, monitoring the progress by GC-MS.

-

Workup: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether.

-

Concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, followed by fractional distillation to remove any remaining starting materials and byproducts.

Table 3: Reagent Quantities for Olefin Metathesis

| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Role |

| 1-Pentene | 70.13 | 0.10 | 7.0 g | Alkene Substrate |

| 3-Methyl-1-butene | 70.13 | 0.12 | 8.4 g | Alkene Substrate |

| Grubbs' 2nd Gen. Catalyst | 848.97 | 0.001 | 0.85 g | Catalyst |

| Anhydrous DCM | 84.93 | - | 100 mL | Solvent |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

[1]

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the vinyl protons between 5.0 and 6.0 ppm. The allylic protons will appear as a multiplet around 2.0 ppm. The remaining aliphatic protons will resonate in the upfield region between 0.8 and 1.5 ppm.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the two sp² hybridized carbons of the double bond at approximately 139 ppm and 114 ppm. The remaining sp³ hybridized carbons will appear in the range of 10-40 ppm.

Infrared (IR) Spectroscopy

[10] The IR spectrum of this compound will exhibit characteristic absorption bands for the C-H stretching of the vinyl group at approximately 3080 cm⁻¹ and the C=C stretching at around 1640 cm⁻¹. The C-H bending vibrations of the terminal alkene will be observed near 990 cm⁻¹ and 910 cm⁻¹.

Purification

Fractional distillation is the most common and effective method for the purification of this compound on a laboratory scale. [11]This technique separates compounds based on differences in their boiling points.

Fractional Distillation Protocol

-

Set up a fractional distillation apparatus with a Vigreux column to enhance separation efficiency.

-

Place the crude this compound in the distillation flask with boiling chips.

-

Heat the flask gently and collect the fraction that distills at the boiling point of this compound (approximately 115-121 °C).

-

It is advisable to collect several fractions and analyze their purity by GC-MS to identify the purest fraction.

Conclusion

This technical guide has detailed three reliable and versatile synthetic routes for the preparation of this compound. The Wittig reaction offers a direct and high-yielding approach, while the Grignard reaction provides a classic and robust multi-step alternative. Olefin metathesis represents a modern, catalytic, and atom-economical strategy. The choice of a particular method will depend on the availability of starting materials, the desired scale of the synthesis, and the specific requirements for purity and stereochemistry. The provided protocols and mechanistic insights are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

Sources

- 1. 4-Methylhept-1-ene | C8H16 | CID 518713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C8H16 | CID 3084134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl-4E-hepten-3-ol | C8H16O | CID 5368945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. leah4sci.com [leah4sci.com]

- 7. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Heptene, 4-methyl- [webbook.nist.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Methyl-1-heptene for Advanced Research

This guide provides a comprehensive technical overview of 4-methyl-1-heptene, including its chemical identity, physicochemical properties, synthesis protocols, spectroscopic characterization, and applications in advanced chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document emphasizes the practical application of this chiral alkene as a versatile building block in organic chemistry.

Core Chemical Identity and Properties

This compound is a chiral aliphatic hydrocarbon featuring a terminal double bond and a stereocenter at the C4 position. Its precise structure offers significant potential in asymmetric synthesis.

Physicochemical Data Summary

The following table summarizes key physicochemical properties of this compound, critical for its application in experimental design and process development.

| Property | Value | Source(s) |

| Molecular Weight | 112.21 g/mol | [1] |

| Molecular Formula | C₈H₁₆ | [1] |

| Boiling Point | Data not readily available; estimated to be similar to other octenes (~120-125 °C) | N/A |

| Density | Data not readily available; estimated to be ~0.72 g/cm³ | N/A |

| XLogP3-AA | 3.7 | [3] |

Synthesis of this compound: A Protocol Rooted in the Wittig Reaction

The synthesis of terminal alkenes like this compound is reliably achieved through the Wittig reaction, which offers exceptional regioselectivity in the formation of the double bond.[4] This method involves the reaction of an aldehyde with a phosphorus ylide. For this compound, the logical precursors are 3-methylhexanal and methylenetriphenylphosphorane.

Logical Synthesis Pathway

The synthesis pathway begins with the formation of the phosphorus ylide from its corresponding phosphonium salt, which is then reacted in situ with the aldehyde to yield the target alkene.

Caption: Logical workflow for the Wittig synthesis of this compound.

Detailed Experimental Protocol: Wittig Olefination of 3-Methylhexanal

This protocol is adapted from established Wittig reaction procedures.[4][5] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Preparation of the Phosphorus Ylide:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (n-BuLi) (1.05 equivalents, typically 1.6 M in hexanes) to the suspension via the dropping funnel. The formation of the deep red ylide indicates a successful reaction.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

-

Wittig Reaction:

-

Cool the ylide solution back to 0 °C.

-

Slowly add a solution of 3-methylhexanal (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the this compound by flash column chromatography on silica gel, eluting with hexanes.

-

Spectroscopic Characterization: A Self-Validating System

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. The data presented here are based on the NIST Chemistry WebBook, a highly authoritative source.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

Caption: Key IR absorption regions for this compound.

-

~3080 cm⁻¹: This peak corresponds to the stretching vibration of the C-H bonds on the sp²-hybridized carbons of the terminal alkene. Its presence is a strong indicator of a vinyl group.[8]

-

~2850-2960 cm⁻¹: These strong absorptions are characteristic of the C-H stretching vibrations of the sp³-hybridized carbons in the alkyl chain.[9]

-

~1640 cm⁻¹: This absorption is due to the C=C stretching vibration of the terminal double bond.[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 112, corresponding to the molecular weight of C₈H₁₆.[6]

-

Key Fragmentation Patterns: The fragmentation of branched alkenes is influenced by the position of the double bond and the branching point.[10][11]

-

Loss of a propyl radical (-C₃H₇, 43 Da): Cleavage of the bond between C4 and C5 would result in a fragment ion at m/z = 69.

-

Loss of an ethyl radical (-C₂H₅, 29 Da): Cleavage of the bond between C2 and C3 would lead to a fragment at m/z = 83.

-

Base Peak: The base peak is often observed at m/z = 41 or 55, corresponding to stable allyl or other resonance-stabilized carbocations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom.

¹H NMR Predicted Chemical Shifts:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| =CH₂ | ~4.9-5.1 | Multiplet | 2H |

| =CH- | ~5.7-5.9 | Multiplet | 1H |

| -CH(CH₃)- | ~1.3-1.5 | Multiplet | 1H |

| -CH₂- (various) | ~1.1-2.1 | Multiplets | 6H |

| -CH₃ (on C4) | ~0.8-0.9 | Doublet | 3H |

| -CH₃ (terminal) | ~0.8-0.9 | Triplet | 3H |

¹³C NMR Predicted Chemical Shifts:

| Carbon | Chemical Shift (ppm) |

| =CH₂ | ~114 |

| =CH- | ~140 |

| -CH(CH₃)- | ~35-40 |

| -CH₂- (various) | ~20-40 |

| -CH₃ (on C4) | ~19-23 |

| -CH₃ (terminal) | ~14 |

Applications in Research and Drug Development

The true value of this compound lies in its chirality and the presence of a reactive terminal alkene. These features make it a valuable building block in asymmetric synthesis, a cornerstone of modern drug development.

Asymmetric Synthesis and Chiral Building Blocks

The majority of modern pharmaceuticals are chiral molecules, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even harmful.[12] This necessitates the use of enantiomerically pure starting materials and intermediates in drug synthesis.[13] Chiral alkenes like this compound can be employed in a variety of stereoselective reactions, including:

-

Asymmetric Dihydroxylation: Conversion of the alkene to a chiral diol.

-

Asymmetric Epoxidation: Formation of a chiral epoxide, a versatile intermediate.

-

Hydroboration-Oxidation: To produce chiral alcohols with anti-Markovnikov regioselectivity.

The stereocenter at the C4 position can direct the stereochemical outcome of these reactions, making it a valuable tool for controlling the three-dimensional structure of the final product.

Polymer Science

While not a direct application in drug development, it is noteworthy that the structurally related monomer, 4-methyl-1-pentene, is used to produce poly(4-methyl-1-pentene) (PMP).[14] PMP is a high-performance polymer with applications in medical devices, such as hollow-fiber membranes for extracorporeal membrane oxygenation (ECMO), due to its high gas permeability and biocompatibility.[14] This underscores the potential for polymers derived from functionalized heptenes in biomedical applications.

Safety and Handling

As a flammable and potentially volatile organic compound, this compound must be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-retardant lab coat, and chemically resistant gloves are mandatory.

-

Handling: Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

References

- The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from Columbia University Chemistry website.

- Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. (2024). Research and Reviews: A Journal of Drug Design and Discovery.

- Wittig Reaction. (n.d.). In Organic Chemistry Portal.

- Grignard Reaction. (n.d.). In Organic Chemistry Portal.

- Wittig reaction. (n.d.). In Wikipedia.

- Wittig Reaction - Common Conditions. (n.d.).

- 1-Heptene, 4-methyl-. (n.d.). In NIST Chemistry WebBook.

- 1-Heptene, 4-methyl-. (n.d.). In NIST Chemistry WebBook.

- Synthesis of 3-Methyl-1-heptene from simple precursors. (n.d.). Benchchem.

- 1-Heptene, 4-methyl-. (n.d.). In NIST Chemistry WebBook.

- Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. (2024). Molecules.

- The Significance of Chirality in Drug Design and Development. (2022).

- Axially chiral alkenes: Atroposelective synthesis and applic

- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)

- Grignard Reaction, Mechanism, Reagent and Che

- Mass Spectrometry Fragmentation Patterns. (n.d.). HSC Chemistry - Science Ready.

- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.

- Unraveling the Fragmentation Fingerprint: A Comparative Analysis of 2,4-Dimethyl-1-heptene Mass Spectrometry. (n.d.). Benchchem.

- This compound. (n.d.). In PubChem.

- Synthesis method of pharmaceutical raw material 7-chloro-1-heptene. (2015).

- Application Notes & Protocols: Synthesis of High-Performance Polymers Using 4-Methyl-1-pentene. (n.d.). Benchchem.

- NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bristol.

- The Grignard Reagents. (2004). Organometallics.

- 11.8: Fragmentation Patterns in Mass Spectrometry. (2020). In Chemistry LibreTexts.

- 4-bromo-2-heptene. (n.d.). In Organic Syntheses.

- Process for production of pure 4-methyl-1-pentene. (2009).

- Basic 1H- and 13C-NMR Spectroscopy. (2005).

- 1-Heptene, 4-methyl- 13151-05-8 wiki. (n.d.). Guidechem.

- This compound. (n.d.). ChemicalBook.

- CAS 13151-05-8 this compound. (n.d.). BOC Sciences.

- 4-Methyl-1-hepten-4-ol - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science and Technology.

- FTIR and FT Raman spectra and analysis of poly(4-methyl-1-pentene). (2004).

- 1-Heptene, 4-methyl-. (n.d.). In Substance Details - SRS | US EPA.

- 4-Methylhept-1-ene. (n.d.). In PubChem.

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science and Technology.

Sources

- 1. 4-Methylhept-1-ene | C8H16 | CID 518713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. 1-Heptene, 4-methyl- [webbook.nist.gov]

- 7. 1-Heptene, 4-methyl- [webbook.nist.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Methyl-1-heptene: From Historical Synthesis Paradigms to Modern Applications

This guide provides a comprehensive technical overview of 4-methyl-1-heptene, a branched aliphatic alkene. The content is structured to deliver foundational knowledge and practical insights for researchers, scientists, and professionals in drug development. We will explore the historical context of its synthesis, delve into detailed experimental protocols for its preparation, analyze its physicochemical and spectroscopic properties, and discuss its relevance in the broader context of medicinal chemistry and drug design.

Introduction and Historical Context

The discovery of individual organic molecules like this compound is often not a singular event but rather a part of the broader evolution of synthetic methodologies. The history of olefin synthesis, in general, began with thermal cracking processes in the early 20th century to produce gasoline from petroleum oils.[1] While this provided a source of various alkenes, the targeted synthesis of specific isomers like this compound became feasible with the advent of more controlled and predictable chemical reactions.

Key developments in the mid-20th century, such as the Wittig reaction, discovered by Georg Wittig in 1954, revolutionized the formation of carbon-carbon double bonds with high regioselectivity.[2] This reaction, which utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene, provided a direct and unambiguous method for synthesizing terminal alkenes.[2][3] Concurrently, the refinement of Grignard reactions offered another powerful tool. The reaction of a Grignard reagent with an appropriate carbonyl compound, followed by dehydration of the resulting alcohol, presented a versatile pathway to a wide range of substituted alkenes.[4][5]

Although a specific "discovery" paper for this compound is not prominent in the historical literature, its existence and synthesis are a direct consequence of these foundational reactions in organic chemistry.

Physicochemical and Spectroscopic Profile

This compound is a colorless, volatile liquid with the chemical formula C₈H₁₆ and a molecular weight of 112.21 g/mol .[6] Its branched structure influences its physical properties, such as boiling point and density, compared to its linear isomer, 1-octene. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 4-methylhept-1-ene | PubChem |

| CAS Number | 13151-05-8 | PubChem[6] |

| Molecular Formula | C₈H₁₆ | PubChem[6] |

| Molecular Weight | 112.21 g/mol | PubChem[6] |

| Boiling Point | ~115-116 °C (estimated) | --- |

| Density | ~0.71 g/cm³ (estimated) | --- |

| XLogP3 | 3.7 | PubChem[6] |

The structural characterization of this compound relies on standard spectroscopic techniques. The infrared (IR) spectrum would prominently feature C-H stretching and bending vibrations for the sp² and sp³ hybridized carbons, along with a characteristic C=C stretch for the terminal alkene. The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra provide a detailed map of the carbon and proton environments, allowing for unambiguous structural confirmation. Mass spectrometry (MS) would show a molecular ion peak corresponding to its molecular weight and a fragmentation pattern typical of a branched alkene.

Synthetic Methodologies

The synthesis of this compound can be approached through several reliable methods. Below are two detailed protocols, chosen for their efficiency, regioselectivity, and common use in organic synthesis laboratories.

Synthesis via Wittig Olefination

The Wittig reaction is a superior method for the synthesis of terminal alkenes as it ensures the double bond is formed at a specific location.[2] This approach involves the reaction of 2-methylhexanal with a methylidene phosphorus ylide.

Caption: Synthesis of this compound via the Wittig Reaction.

-

Ylide Generation:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents, as a solution in hexanes) dropwise via syringe. The formation of the orange-red ylide indicates a successful reaction.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

-

Olefination:

-

Cool the ylide solution back to 0 °C.

-

Add a solution of 2-methylhexanal (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight. The disappearance of the ylide's color indicates the reaction is proceeding.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide as a byproduct.

-

Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to isolate this compound.

-

Synthesis via Grignard Reaction and Dehydration

This two-step approach first constructs the carbon skeleton through a Grignard reaction to form a tertiary alcohol, which is then dehydrated to yield the alkene.

Caption: Synthesis of this compound via a Grignard Reaction.

-

Grignard Reaction:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).

-

Add a small amount of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

-

Add a solution of 1-bromopropane (1.1 equivalents) in anhydrous diethyl ether dropwise via the addition funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add a solution of methyl vinyl ketone (1.0 equivalent) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

-

After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL), combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 4-methyl-1-hepten-4-ol.

-

-

Dehydration:

-

Place the crude alcohol in a round-bottom flask equipped with a distillation apparatus.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Gently heat the mixture. The alkene product will distill as it is formed.[7] The temperature of the distillate should be monitored to ensure it corresponds to the boiling point of the desired product.

-

Wash the collected distillate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous calcium chloride and perform a final simple distillation to obtain pure this compound.

-

Role in Drug Discovery and Development

While this compound is not typically a final drug product, its structural motifs—specifically the branched alkyl chain—are highly relevant in medicinal chemistry. The incorporation of alkyl groups is a common strategy to modulate the physicochemical properties of a drug candidate.[1][8]

Modulation of Lipophilicity

Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[9][] The branched alkyl group of this compound is a lipophilic moiety. Incorporating such groups into a drug molecule can:

-

Increase Membrane Permeability: Enhanced lipophilicity can improve a drug's ability to cross cell membranes, which is crucial for oral bioavailability and reaching intracellular targets.[1][]

-

Modulate Protein Binding: The hydrophobic nature of alkyl groups can lead to favorable interactions with hydrophobic pockets in target proteins, potentially increasing binding affinity and potency.[11][12]

Metabolic Stability

The introduction of a methyl group can influence the metabolic stability of a drug. By blocking a potential site of oxidation by metabolic enzymes like cytochrome P450s, a strategically placed methyl group can increase the drug's half-life.

Conformational Effects

The tetrahedral geometry of the sp³-hybridized carbon at the branch point can introduce conformational constraints in a larger molecule. This can be advantageous in locking the molecule into a bioactive conformation, thereby improving its selectivity and efficacy.

Conclusion

This compound is a structurally simple yet synthetically and conceptually important molecule. Its preparation is rooted in classic and reliable organic reactions that are staples of modern synthesis. While its direct application in drug development is not widespread, the principles of medicinal chemistry that its structure embodies—lipophilicity, metabolic stability, and conformational control—are central to the optimization of lead compounds into effective drugs. This guide has provided a thorough technical overview, from its historical synthetic context to its contemporary relevance, to aid researchers and scientists in their endeavors.

References

- Britannica, T. Editors of Encyclopaedia (2023, November 23). olefin. Encyclopedia Britannica. [Link]

- Patsnap. (2025, July 15). How Alkyls Influence Medicinal Chemistry Developments?

- Wikipedia. (2024). Alkyl group. In Wikipedia.

- ResearchGate. (2025, August 7). The influence of lipophilicity in drug discovery and design. Request PDF.

- BOC Sciences. (2024, April 23). Lipophilicity of Drug.

- Lumen Learning. Organic Chemistry II - 20.4. The Wittig reaction.

- University of Wisconsin-Madison. Synthesis of an Alkene via the Wittig Reaction.

- Bentham Science Publisher. Molecular Lipophilicity in Protein Modeling and Drug Design.

- Wikipedia. (2024). Wittig reaction. In Wikipedia.

- YouTube. (2019, June 3). naming branched alkyl groups.

- ResearchGate. (2025, August 9). Molecular Lipophilicity in Protein Modeling and Drug Design.

- ACS Publications. (1963, February 1). The Wittig Synthesis. I. Use of Certain Aliphatic Aldehydes As Intermediates in the Synthesis of Olefins. The Journal of Organic Chemistry.

- Organic Chemistry Portal. Wittig Reaction.

- PubMed Central. Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy.

- Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction.

- YouTube. (2020, October 20). naming branched alkyl chains.

- Dialnet. Grignard Synthesis of Various Tertiary Alcohols.

- Wikipedia. (2024). Alcohol (chemistry). In Wikipedia.

- Khan Academy. Synthesis of alcohols using Grignard reagents II (video).

- PubMed. (2025, January 12).

- Chemistry LibreTexts. (2023, January 22).

- Wikipedia. (2024). Hydrocarbon. In Wikipedia.

- PubChem. This compound.

- National Institutes of Health. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine.

- PubMed. (2016, November 23).

- MDPI. (2016, November 23).

- PMC. (2016, May 31).

- MDPI.

- ResearchGate. (2025, August 6). (PDF) A Systematic Review on Pharmacological Activities of 4-Methylumbelliferon.

- MDPI. (2022, December 15).

- Journal of the American Chemical Society. (2026, January 7). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Grignard Synthesis of Various Tertiary Alcohols - Dialnet [dialnet.unirioja.es]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. How Alkyls Influence Medicinal Chemistry Developments? [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 11. benthamscience.com [benthamscience.com]

- 12. researchgate.net [researchgate.net]

The Elusive Alkene: A Technical Guide to the Putative Natural Occurrence of 4-Methyl-1-heptene

An in-depth analysis for researchers, scientists, and drug development professionals on the current state of knowledge regarding 4-methyl-1-heptene's presence in nature, its relationship to biologically active compounds, and the methodologies for its potential discovery.

Executive Summary

This compound is a simple branched-chain alkene whose documented presence in the natural world is conspicuously absent from major chemical and biological databases. While structurally similar compounds are abundant and play critical roles in chemical ecology, particularly as insect pheromones, this compound itself remains synthetically derived in the scientific literature. This guide provides a comprehensive overview of the current understanding, or lack thereof, of this compound's natural occurrence. It further explores the biosynthesis and chemical synthesis of closely related, biologically significant molecules, and outlines the analytical chemistry workflows that would be essential for its future discovery and characterization from a natural matrix.

The Question of Natural Occurrence

A thorough review of scientific literature and chemical databases reveals no definitive evidence for the isolation of this compound from a natural source, be it plant, animal, or microorganism. While databases such as PubChem and the National Institute of Standards and Technology (NIST) provide detailed physicochemical data for this compound, this information is based on synthetically produced samples.[1][2][3][4] The CAS Registry Number for this compound is 13151-05-8.[3][5]

The absence of evidence, however, is not conclusive evidence of absence. It is plausible that this compound exists in nature as a minor component of a complex volatile blend, below the detection limits of older analytical techniques or in species that have not yet been subjected to detailed chemical analysis.

Structural Analogs of Biological Significance: The Case of Insect Pheromones

While this compound itself has not been identified as a natural product, its structural motifs are present in a variety of biologically active compounds, most notably insect pheromones.[6] These chemical signals are crucial for communication in insects, mediating behaviors such as mating and aggregation.[6]

A prominent example is (S)-4-methyl-3-heptanone, an alarm pheromone utilized by various ant species.[6][7] The biosynthesis of this ketone is believed to follow a polyketide or fatty acid-type metabolic pathway, utilizing three propionate units.[7] This biosynthetic route highlights a plausible enzymatic logic for the formation of the 4-methyl branch, a key structural feature shared with this compound.

Table 1: Comparison of this compound and a Structurally Related Natural Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Known Natural Occurrence | Biological Function |

| This compound | C8H16 | 112.21 | Not documented | Unknown |

| (S)-4-Methyl-3-heptanone | C8H16O | 128.21 | Yes (in various ant species) | Alarm Pheromone |

Biosynthetic Parallels and Hypothetical Pathways

The biosynthesis of branched-chain hydrocarbons and their derivatives in insects often involves the incorporation of alternative starter units or extender units in fatty acid synthesis. While the direct biosynthesis of this compound is unconfirmed, we can hypothesize a potential pathway based on known biochemical reactions. The biosynthesis of (S)-4-methyl-3-heptanone from three propionate units provides a strong precedent for the formation of the 4-methylheptane backbone.[7] A subsequent desaturation or dehydration reaction could theoretically lead to the formation of a double bond, yielding 4-methyl-heptene isomers.

Caption: Hypothetical biosynthetic pathway for this compound based on the known biosynthesis of (S)-4-methyl-3-heptanone.

Chemical Synthesis and Potential Precursor Role

In the realm of chemical synthesis, terminal alkenes like this compound are valuable starting materials. While not extensively documented as a direct precursor for naturally occurring pheromones, its structural isomer, 3-methyl-1-heptene, is considered a logical precursor for certain branched-chain pheromones.[6]

A key transformation for a terminal alkene like this compound would be hydroboration-oxidation. This reaction would convert the alkene into the corresponding primary alcohol, 4-methyl-1-heptanol, with anti-Markovnikov regioselectivity. This alcohol could then serve as an intermediate for the synthesis of other functionalized molecules.

Caption: Potential synthetic utility of this compound via hydroboration-oxidation.

Methodologies for Discovery and Characterization

The discovery of this compound in a natural source would rely on modern analytical techniques capable of separating and identifying volatile and semi-volatile organic compounds from complex mixtures.

Isolation of Volatiles

The initial step involves the extraction of volatile compounds from the biological matrix. Common techniques include:

-

Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free method ideal for sampling volatile and semi-volatile compounds from the headspace above a sample.

-

Steam Distillation: A classic technique for extracting essential oils and other volatile compounds that are stable at the boiling point of water.

-

Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent.[8] This method is advantageous for its low operating temperatures, which preserve thermolabile compounds, and the absence of residual organic solvents.[8]

Separation and Identification

Once isolated, the volatile fraction is typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of a Hypothetical Volatile Extract

-

Sample Introduction: A small volume (e.g., 1 µL) of the volatile extract is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column is coated with a stationary phase that interacts differently with the various components of the mixture, causing them to separate based on their boiling points and polarities.

-

Mass Spectrometric Detection: As each separated compound elutes from the column, it enters the mass spectrometer. The molecules are ionized (typically by electron ionization) and fragmented. The mass-to-charge ratio of the resulting ions is measured, producing a mass spectrum that serves as a chemical "fingerprint."

-